2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTHZHCXUMZISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Analog Design for 2 Fluoro 5 3 Methylphenyl Sulfamoyl Benzoic Acid Derivatives
Systematic Exploration of Structural Variations for Biological Activity Modulation
The systematic dissection of the 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid scaffold reveals that each component—the fluorinated benzoic acid, the sulfamoyl linker, and the N-aryl substituent—plays a distinct and critical role in modulating biological activity. SAR studies aim to identify which structural features are essential for efficacy and which can be modified to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. nih.gov The fluorine atom in the 2-position of the benzoic acid ring significantly influences the molecule's electronic properties, conformation, and metabolic stability. researchgate.net Its high electronegativity can alter the acidity (pKa) of the nearby carboxylic acid group, which can be critical for receptor interaction. nih.gov
Judicious placement of fluorine can lead to:
Enhanced Binding Affinity: Due to its ability to form electrostatic and hydrogen-bond interactions, fluorine can increase the affinity of a drug for its target receptor. benthamscience.comresearchgate.net
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life. nih.gov
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and access hydrophobic binding pockets within a target protein. benthamscience.comresearchgate.net
While specific SAR data comparing different fluorine positions on this particular scaffold are not extensively published, the principles of medicinal chemistry suggest that moving the fluorine to the 3- or 4-position would distinctly alter the molecule's electronic distribution and steric profile, likely leading to different activity profiles.
Table 1: General Effects of Fluorine Substitution in Drug Design
| Property Affected | Consequence of Fluorination | Reference |
|---|---|---|
| Potency | Can increase binding affinity through electrostatic interactions. | nih.govbenthamscience.com |
| Metabolic Stability | C-F bond strength resists enzymatic degradation, prolonging drug action. | nih.govresearchgate.net |
| Permeability | Increased lipophilicity can improve membrane transport. | researchgate.netnih.gov |
| Acidity (pKa) | Electron-withdrawing nature can increase the acidity of nearby functional groups like carboxylic acids. | nih.gov |
The sulfamoyl group (-SO₂NH-) serves as a crucial linker and its N-substituents are pivotal in determining the compound's biological activity and selectivity. Research on analogous sulfamoylbenzoic acid and sulfamoyl benzamide (B126) derivatives demonstrates that variations at the nitrogen atom directly impact inhibitory potential. nih.govnih.gov
For instance, in a series of sulfamoylbenzoic acid derivatives evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the nature of the N-substituent was a key determinant of activity. An N-cyclopropyl substituent conferred potent inhibitory activity, whereas an N-morpholine substituent resulted in a loss of significant inhibitory potential. nih.gov Similarly, studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as α-amylase and α-glucosidase inhibitors found that different N-aryl groups led to a wide range of potencies. nih.gov The hydrogen on the sulfonamide nitrogen is also important, as its replacement can impair binding affinity, suggesting it may act as a hydrogen bond donor in the ligand-receptor interaction. nih.gov
Table 2: Effect of N-Substituents on the Activity of Related Sulfamoyl Derivatives
| Compound Series | N-Substituent | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|---|
| Sulfamoylbenzoic acids | Cyclopropyl | h-NTPDase3 | Potent Inhibition (IC₅₀ = 1.32 µM) | nih.gov |
| Sulfamoylbenzoic acids | Morpholine | h-NTPDases | No considerable inhibitory potential | nih.gov |
| 2,4-dichloro-5-sulfamoylbenzoic acids | 2-Nitrophenyl | α-Glucosidase | High inhibitory activity | nih.gov |
The 3-methylphenyl group attached to the sulfamoyl nitrogen plays a significant role in anchoring the molecule within the binding site of its target protein or enzyme. This N-aryl moiety often fits into a specific hydrophobic pocket. drugdesign.org The position and nature of substituents on this phenyl ring are critical for optimizing these interactions.
Table 3: Influence of N-Aryl Substituents on Biological Activity in Analogous Series
| Series | N-Aryl Substituent | Effect on Activity | Implied Interaction | Reference |
|---|---|---|---|---|
| Butorphan Analogs | m-Methoxybenzyl | Restored subnanomolar binding affinity | Favorable electronic/steric fit | nih.gov |
| Butorphan Analogs | p-Chlorobenzyl | Weaker binding affinity | Suboptimal interaction | nih.gov |
| α-Glucosidase Inhibitors | 2-Nitrophenyl | High potency | Strong interaction with active site | nih.gov |
The carboxylic acid (-COOH) group is a cornerstone of the molecule's pharmacological profile, often acting as a primary point of interaction with the biological target. researchgate.net This functional group is typically ionized at physiological pH, allowing it to form strong ionic bonds (salt bridges) or hydrogen bonds with complementary residues, such as arginine or lysine, in a receptor's active site. researchgate.net
The critical nature of the carboxylic acid is often demonstrated when it is chemically modified. For example, converting the carboxylic acid to its corresponding ester frequently results in a complete loss of biological activity, indicating that the acidic proton and the charged carboxylate are essential for binding. drugdesign.org Beyond its role in binding, the carboxylic acid group significantly impacts the molecule's physicochemical properties, particularly its water solubility. researchgate.netwiley-vch.de This improved solubility is crucial for drug formulation and absorption.
Table 4: Key Pharmacological Roles of the Carboxylic Acid Group
| Function | Description | Importance | Reference |
|---|---|---|---|
| Target Binding | Acts as a hydrogen bond donor and acceptor; forms ionic interactions. | Essential for anchoring the molecule to its biological target. | researchgate.netresearchgate.net |
| Solubility | The ionized carboxylate group enhances aqueous solubility. | Affects drug formulation, absorption, and distribution. | wiley-vch.de |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that govern activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts. researchgate.net
Developing a predictive QSAR model for this compound derivatives would involve a systematic workflow. researchwithrutgers.com First, a dataset of synthesized analogs with experimentally measured biological activities is compiled. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Lipophilicity: (e.g., logP) which relates to membrane permeability and hydrophobic interactions.
Electronic Properties: (e.g., Hammett constants, partial atomic charges) which describe the molecule's electronic distribution and ability to engage in electrostatic interactions.
Steric/Topological Properties: (e.g., molar refractivity, molecular weight, shape indices) which describe the size, shape, and branching of the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a combination of these descriptors with the observed biological activity. nih.gov The resulting model's predictive power must be rigorously validated using both internal and external sets of compounds to ensure its reliability. researchwithrutgers.comqub.ac.uk Such models have been successfully developed for other sulfonamide derivatives to predict anticancer and antioxidant activities. researchgate.netmdpi.com
Table 5: Workflow for Developing a Predictive QSAR Model
| Step | Description | Example Descriptors/Methods | Reference |
|---|---|---|---|
| 1. Data Set Compilation | Gather a series of structurally related compounds with measured biological activity (e.g., IC₅₀ values). | A series of N-substituted sulfamoylbenzoic acids. | nih.gov |
| 2. Descriptor Calculation | Compute various physicochemical and structural descriptors for each molecule. | LogP, molar refractivity, dipole moment, topological indices. | researchgate.net |
| 3. Model Generation | Use statistical methods to build a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | qub.ac.uk |
| 4. Model Validation | Assess the model's statistical significance and predictive ability using test sets of compounds. | Cross-validation (q²), external validation (r²_pred). | researchwithrutgers.com |
| 5. Model Application | Use the validated model to predict the activity of new, virtual compounds to guide synthesis. | Prioritizing analogs with predicted high potency. | researchgate.net |
Based on a comprehensive search of scientific literature, there is no specific, publicly available research data for the compound "this compound" that addresses the detailed topics requested in the provided outline. In-depth studies on Structure-Activity Relationships (SAR), Quantitative Structure-Activity Relationship (QSAR) model validation, and specific rational design principles are not documented for this exact molecule.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraint of focusing solely on "this compound" for the following sections:
Rational Design Principles for Novel this compound Analogs
Integration of Fragment-Based and De Novo Design Methodologies
Generating content for these sections without specific data would require generalizing from other related classes of compounds (e.g., other aromatic sulfonamides or benzoic acids). This would violate the explicit instruction not to introduce information or examples that fall outside the scope of the specified compound. To maintain scientific accuracy and adhere to the user's instructions, the article cannot be written.
Investigations of Molecular Interactions and Mechanisms of Action for 2 Fluoro 5 3 Methylphenyl Sulfamoyl Benzoic Acid Derivatives
Target Identification and Validation Approaches
The identification of specific molecular targets is the foundational step in understanding the pharmacological profile of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid derivatives. The sulfamoylbenzoic acid scaffold is a well-established pharmacophore that interacts with a variety of enzymes and proteins.
Derivatives of sulfamoylbenzoic acid have been investigated for their ability to modulate the activity of several key enzymes. The primary mechanism often involves the sulfonamide group, which can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions within an enzyme's active site.
Glucokinase (GK): Glucokinase activators are a class of therapeutic agents being investigated for type 2 diabetes. While direct studies on this compound are not prominent, related 3,5-disubstituted benzamide (B126) derivatives have been synthesized and evaluated as allosteric glucokinase activators. nih.gov These compounds activate the enzyme, promoting glucose metabolism and thereby helping to maintain normal blood glucose levels. nih.gov The general synthetic pathway often begins with a substituted benzoic acid, such as 3-nitrobenzoic acid, which undergoes chlorosulfonation and subsequent reaction with amines to form sulfonamide derivatives. nih.gov
α-Glucosidase and α-Amylase: These enzymes are involved in the digestion of carbohydrates. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia. nih.govnih.gov Studies on various heterocyclic compounds, including those with sulfonamide moieties, have demonstrated inhibitory activity against these enzymes. nih.gov For instance, certain 1,2-benzothiazine derivatives have shown potent α-glucosidase inhibition, with some being more effective than the reference drug, acarbose. nih.gov The inhibitory potential is often influenced by the nature and position of substituents on the aromatic rings. nih.gov While specific data for this compound is not detailed, the activity of related structures suggests a potential role for its derivatives in this area.
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| 1,2-Benzothiazine Derivatives | α-Glucosidase | 6.28 (example) | Acarbose | 2.00 (example) |
| Flavonoids | α-Amylase | Variable | Acarbose | Variable |
| Stereopure Compounds | α-Amylase | 4.58 (example) | - | - |
Carbonic Anhydrase (CA): The sulfonamide group is a classic inhibitor of carbonic anhydrases, a family of zinc metalloenzymes. mdpi.com Benzenesulfonamides and their derivatives are extensively studied as CA inhibitors. nih.gov Fluorination of the benzene (B151609) ring can significantly increase the acidity of the sulfonamide group, often leading to enhanced binding affinity and altered selectivity for different CA isoforms. nih.gov Derivatives have shown potent, low nanomolar to subnanomolar inhibition of tumor-associated isoforms like hCA IX and XII, while showing moderate inhibition of cytosolic isoforms hCA I and II. nih.govnih.gov This selective inhibition of cancer-related isoforms is a key area of interest for developing novel anticancer therapies. nih.gov The sulfonamide group typically binds to the Zn2+ ion in the enzyme's active site in its deprotonated form, disrupting the catalytic cycle. nih.gov
| Compound Series | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Benzene- and Tetrafluorobenzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
NKCC1: The Na-K-Cl cotransporter (NKCC1) is a target for loop diuretics, many of which are sulfamoylbenzoic acid derivatives (e.g., bumetanide). These compounds inhibit the cotransporter, leading to changes in ion flux across the cell membrane. This mechanism is crucial for their diuretic effect and is also being explored for applications in neurological disorders where ion homeostasis is disrupted.
The investigation of direct receptor binding by this compound derivatives is an area of ongoing research. While the primary targets identified are often enzymes, the structural motifs present in these molecules could allow for interactions with various receptors. For example, fatty acids and their derivatives can act as signaling molecules by binding to G protein-coupled receptors (GPCRs) or nuclear receptors. mdpi.comnih.gov Given the structural similarities, it is plausible that certain sulfamoylbenzoic acid derivatives could modulate receptor activity, although specific high-affinity interactions have yet to be broadly characterized for this specific compound class.
Understanding the specific interactions between a ligand and its protein target is crucial for mechanism elucidation and drug design. For sulfonamide-based inhibitors of carbonic anhydrase, X-ray crystallography has been instrumental. nih.gov These studies reveal that the sulfonamide anion coordinates with the active site zinc ion, while the tail of the molecule (the substituted benzoic acid portion) extends out of the active site, making additional contacts with amino acid residues. These secondary interactions are critical for determining the inhibitor's potency and isoform selectivity. nih.gov The fluorine atom in this compound can alter the electronic properties and conformation of the molecule, potentially influencing these protein-ligand interactions in a way that can be exploited for improved inhibitor design. nih.govresearchgate.net
Molecular and Cellular Mechanistic Elucidation
Beyond direct target engagement, it is important to understand the downstream consequences within the cell. This involves studying the modulation of signaling pathways and the effects on fundamental cellular processes.
The modulation of enzymes or receptors by sulfamoylbenzoic acids can initiate cascades of intracellular signaling events. For example, the inhibition of carbonic anhydrases can alter intracellular and extracellular pH, which in turn affects numerous pH-sensitive signaling pathways involved in cell proliferation and metabolism. nih.gov Similarly, compounds that act on receptors like GPCRs can trigger second messenger systems (e.g., cAMP, intracellular Ca2+) or activate kinase cascades like the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net Saturated fatty acids have been shown to activate the Jun N-terminal kinase (JNK) pathway by altering the membrane distribution of signaling proteins. nih.gov While not directly demonstrated for this compound, such mechanisms represent plausible downstream effects that could be modulated by its derivatives.
The integrity of the cellular proteome is maintained by the proteostasis network (PN), which comprises systems for protein synthesis, folding, and degradation. nih.govnih.gov There is growing interest in how small molecules can influence these processes.
Protein Degradation Systems: The two main protein degradation pathways are the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway. researchgate.netyoutube.com Some therapeutic strategies are based on inducing protein degradation. For example, proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govbiorxiv.org While not explicitly developed as PROTACs, the modular nature of sulfamoylbenzoic acids could potentially be adapted for such strategies. Furthermore, inhibition of molecular chaperones like Heat Shock Protein 90 (HSP90) can lead to the degradation of its client proteins, many of which are important for cancer cell survival. nih.gov
Elucidation of Specific Binding Modes through Structural Biology Techniques
Understanding the therapeutic potential and mechanism of action of any compound requires a detailed picture of its interaction with its biological target at an atomic level. For derivatives of this compound, which belong to the sulfonamide class, structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
In one structural study of a sulfonamide derivative, the two aromatic rings were inclined at an angle of 45.36 (15)° to one another. nih.gov Such specific spatial arrangements are critical for fitting into the defined architecture of a protein's active or allosteric site. The analysis of crystal structures for various sulfonamide derivatives consistently highlights the formation of dimers through hydrogen bonds involving the carboxylic acid and sulfonamide groups, indicating these moieties are primary points of interaction. mdpi.comresearchgate.net
Below is a table summarizing crystallographic data for a related sulfonamide compound, illustrating the type of precise structural information obtained from such studies.
| Parameter | Value |
| Compound | 4-Benzenesulfonamidobenzoic acid |
| Molecular Formula | C13H11NO4S |
| Crystal System | Monoclinic |
| Dihedral Angle (Aromatic Rings) | 45.36 (15)° |
| Key Hydrogen Bonds | N—H⋯O, O—H⋯O, C—H⋯O |
This interactive table summarizes key crystallographic parameters for a representative sulfonamide-benzoic acid derivative, highlighting the detailed structural insights gained from X-ray diffraction analysis. nih.gov
Furthermore, given the presence of a fluorine atom in this compound, Protein-observed 19F-NMR (PrOF NMR) spectroscopy is a particularly powerful technique. nih.gov This method involves incorporating fluorine-labeled amino acids into the target protein. The 19F NMR signal is highly sensitive to the local chemical environment. When a fluorine-containing ligand like a derivative of the title compound binds to the protein, changes in the 19F chemical shifts of the protein's labeled residues can be observed. These changes can identify the binding site, quantify the binding affinity (Kd), and provide insights into conformational changes induced by ligand binding. nih.gov
Allosteric Modulation and Orthosteric Binding Site Analysis
Beyond binding to the primary active site (the orthosteric site), molecules can interact with secondary, or allosteric, sites on a protein. nih.gov This allosteric binding does not directly compete with the endogenous substrate but instead modulates the protein's activity by inducing a conformational change that propagates from the allosteric site to the active site. researchgate.net Allosteric modulators offer potential advantages over traditional orthosteric drugs, including higher specificity—as allosteric sites are generally less conserved than active sites across protein families—and a more nuanced "fine-tuning" of protein activity rather than simple on/off inhibition. nih.govresearchgate.net
For compounds like this compound derivatives, determining whether they bind to an orthosteric or an allosteric site is a critical step in characterizing their mechanism of action. This distinction is fundamental, as it defines how the compound will affect the biological system.
Characterization of Allosteric Activation/Inhibition
Allosteric modulators can either enhance (Positive Allosteric Modulators, PAMs) or decrease (Negative Allosteric Modulators, NAMs) the activity of the target protein. nih.gov The characterization of these effects involves a combination of functional assays and biophysical techniques.
Functional assays measure the protein's activity in the presence of its natural ligand and the potential allosteric modulator.
Allosteric Activation (Potentiation): A PAM will increase the response of the protein to its orthosteric ligand. This is often observed as a leftward shift in the dose-response curve of the orthosteric agonist, meaning a lower concentration of the agonist is needed to achieve the same effect.
Allosteric Inhibition: A NAM will decrease the maximal effect of the orthosteric ligand without necessarily preventing the ligand from binding. This results in a downward shift of the dose-response curve. mdpi.com
Biophysical methods can provide direct evidence of allosteric binding and its consequences. For example, studies on cyclin-dependent kinase 2 (Cdk2) have shown that the binding of certain orthosteric inhibitors can actually increase the binding affinity of an allosteric inhibitor, a phenomenon known as positive cooperativity. nih.gov This demonstrates that the binding events at the two distinct sites are energetically coupled. Such cooperative relationships can be quantified to characterize the allosteric interaction. nih.gov
Competitive vs. Non-Competitive Binding Mechanisms
The concepts of competitive and non-competitive binding are linked to the analysis of orthosteric and allosteric interactions.
Competitive Inhibition: This typically occurs when an inhibitor binds to the orthosteric site, directly competing with the natural substrate. researchgate.netquora.com In kinetic studies, a competitive inhibitor increases the apparent Michaelis constant (Km) of the substrate but does not affect the maximum reaction velocity (Vmax). The inhibition can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition: This mechanism is characteristic of allosteric inhibitors. quora.com The inhibitor binds to an allosteric site, distinct from the active site, and can bind to the protein whether the substrate is bound or not. researchgate.net This binding event reduces the efficiency of the enzyme, thereby decreasing the Vmax. Since the inhibitor does not block the substrate from binding, it does not change the Km. The inhibition cannot be overcome by adding more substrate.
The following table summarizes the key distinctions between these binding mechanisms.
| Characteristic | Competitive Binding (Orthosteric) | Non-Competitive Binding (Allosteric) |
| Binding Site | Active (Orthosteric) Site | Allosteric Site (distinct from active site) |
| Effect on Substrate Binding | Prevents substrate from binding | Does not prevent substrate binding |
| Effect on Vmax | Unchanged | Decreased |
| Effect on Km | Increased | Unchanged |
| Overcome by Substrate? | Yes | No |
This interactive table contrasts the kinetic and mechanistic features of competitive (typically orthosteric) and non-competitive (typically allosteric) inhibition. researchgate.netquora.com
Investigating whether derivatives of this compound follow a competitive or non-competitive inhibition model is crucial for confirming an allosteric mechanism of action and for understanding their potential therapeutic profile.
Preclinical Pharmacological and Biological Evaluation of 2 Fluoro 5 3 Methylphenyl Sulfamoyl Benzoic Acid and Analogs
In Vitro Efficacy and Potency Assessment in Cell-Based Assays
In vitro studies are fundamental for the initial characterization of the biological activity of a compound. These assays, conducted in a controlled laboratory environment, provide essential data on a compound's interaction with specific molecular targets and its effects on cellular functions.
Enzyme Activity Assays with Isolated Enzymes (e.g., glucokinase, α-glucosidase, α-amylase inhibition)
Analogs of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, specifically sulfamoyl benzamide (B126) derivatives, have been investigated for their effects on enzyme activity. A series of these derivatives were synthesized and evaluated for their ability to activate human glucokinase (GK), a key enzyme in glucose metabolism. nih.gov The in vitro enzymatic experiments demonstrated that several of these compounds were effective GK activators. nih.gov For instance, compounds 1 , 6 , and 8 from the study showed the best activation profiles, with activation folds ranging from 2.03 to 2.09. nih.gov
| Compound | Activation Fold |
|---|---|
| 1 | 2.09 |
| 6 | 2.05 |
| 8 | 2.03 |
In another study, sulfamoylbenzoic acid derivatives were screened for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions including thrombosis, diabetes, and inflammation. rsc.org One of the analogs, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was identified as a potent and selective inhibitor of h-NTPDase8 with an IC₅₀ value of 0.28 µM. rsc.org
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |
Cell Line-Based Functional Assays (e.g., antimicrobial, anti-inflammatory, anticancer activity in cellular models)
The therapeutic potential of analogs of this compound has been explored in various cell-based functional assays.
Antimicrobial Activity: A series of novel sulfonamides incorporating 5-chloro-2-hydroxybenzoic acid scaffolds were evaluated for their in vitro activity against a panel of bacteria and fungi. nih.gov The most potent compound against methicillin-sensitive and methicillin-resistant Staphylococcus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov Another study on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed antimicrobial activity against Gram-positive bacterial strains. mdpi.com
Anti-inflammatory Activity: The sulfamoyl-carboxamide scaffold is present in compounds that have been identified as inhibitors of the NLRP3 inflammasome, a key component in inflammatory pathways. nih.gov This suggests that derivatives of this compound may possess anti-inflammatory properties.
Anticancer Activity: The anticancer potential of sulfamoyl benz(sulfon)amides has been investigated against several cancer cell lines. nih.gov A detailed study evaluated a series of these compounds against breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cell lines, demonstrating selective cytotoxicity towards cancerous cells compared to healthy cells. nih.gov In a separate study, novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives were designed as inhibitors of carbonic anhydrases IX and XII, which are associated with tumor activity. acs.org Several of these compounds exhibited promising anticancer activity across a panel of 60 cancer cell lines at a concentration of 10 µM. acs.org For example, the dimethylated derivative 7h showed GI₅₀ values ranging from 0.361 to 9.21 µM. acs.org
| Cancer Cell Line Panel | GI₅₀ Range (µM) |
|---|---|
| 60 Human Cancer Cell Lines | 0.361 - 9.21 |
Target Engagement Studies in Biological Systems
No specific target engagement studies for this compound or its close analogs were identified in the reviewed literature. Such studies are crucial to confirm that a compound interacts with its intended molecular target within a cellular environment.
In Vivo Efficacy and Mechanism Validation in Animal Models
In vivo studies in animal models are essential for validating the therapeutic potential of a compound and understanding its physiological effects in a whole organism.
Utilization of Relevant Disease Models for Proof-of-Concept Studies
To investigate the potential anti-diabetic effects of sulfamoyl benzamide analogs, an oral glucose tolerance test (OGTT) was conducted in healthy rats. nih.gov This model is widely used to assess the ability of a compound to improve glucose tolerance. Furthermore, an induced diabetic rat model was utilized to confirm the anti-diabetic properties of the most promising compounds identified in the initial screening. nih.gov
Evaluation of Molecular and Physiological Effects in Animal Systems (e.g., anti-diabetic effects in rats)
In the OGTT assay with normal rats, sulfamoyl benzamide analogs that demonstrated significant in vitro glucokinase activation were evaluated for their antihyperglycemic activity. nih.gov Compounds 1 and 6 showed promising results in reducing high blood sugar levels. nih.gov The anti-diabetic efficacy of the most active compound was further confirmed in an induced diabetic rat OGTT assay, indicating a consistent correlation between the in vitro glucokinase activation and the in vivo anti-diabetic effects. nih.gov These findings suggest that sulfamoyl benzamide derivatives have the potential for development as orally active therapeutic agents for type 2 diabetes. nih.gov
Biomarker Identification and Validation in Preclinical Models
In the preclinical evaluation of novel therapeutic agents, the identification and validation of biomarkers are critical for demonstrating target engagement, elucidating mechanisms of action, and predicting clinical efficacy. For this compound and its analogs, while direct biomarker studies are not extensively documented, the known activity of structurally related sulfamoyl benzoic acid compounds provides a strong basis for identifying potential pharmacodynamic and mechanistic biomarkers.
Research has shown that sulfamoyl benzoic acid (SBA) analogs can act as specific agonists of the Lysophosphatidic acid receptor 2 (LPA2). nih.govnih.gov Lysophosphatidic acid (LPA) is a signaling phospholipid that regulates diverse cellular processes through a family of G protein-coupled receptors (GPCRs), including LPA2. nih.gov Activation of the LPA2 receptor initiates a cascade of downstream signaling events that can be monitored to assess the biological activity of compounds like this compound. atlasgeneticsoncology.orgnih.gov
Pharmacodynamic Biomarkers:
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its intended target and producing a biological response. For an LPA2 receptor agonist, several downstream signaling molecules can serve as robust PD biomarkers in preclinical models.
Activation of LPA2 is known to couple to various G proteins, including Gαq, Gαi, and Gα12/13, leading to the activation of several intracellular signaling pathways. atlasgeneticsoncology.orgnih.gov Key downstream effectors that can be measured as biomarkers include:
Phosphorylated Extracellular Signal-Regulated Kinase (p-ERK): Activation of the MAPK/ERK pathway is a common downstream event of LPA receptor signaling. nih.gov
Phosphorylated Akt (p-Akt): The PI3K/Akt pathway is another critical signaling cascade activated by LPA2, involved in cell survival and proliferation. atlasgeneticsoncology.org
RhoA Activation: LPA2 signaling through Gα12/13 leads to the activation of the small GTPase RhoA, which plays a central role in cytoskeletal rearrangement and cell migration. atlasgeneticsoncology.org
Calcium Mobilization: LPA2 activation, particularly through Gαq, can lead to an increase in intracellular calcium concentrations, which can be quantified in in vitro assays. nih.gov
Preclinical studies in cell lines overexpressing the LPA2 receptor, as well as in relevant animal models, would involve treating the models with this compound and measuring the changes in the levels or activation state of these signaling proteins.
Mechanistic Biomarkers:
Mechanistic biomarkers provide insights into the biological processes modulated by the drug, which can be linked to its therapeutic effect. Given the known roles of LPA2 in various pathophysiological processes, several potential mechanistic biomarkers can be investigated.
LPA2 signaling has been implicated in cancer progression, fibrosis, and inflammation. atlasgeneticsoncology.orgnih.govnih.gov Therefore, biomarkers associated with these processes are of particular interest.
Cytokine and Growth Factor Secretion: LPA receptor activation is known to induce the secretion of various factors that can be measured in cell culture supernatants or in plasma from animal models.
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): Secretion of these pro-inflammatory cytokines has been shown to be induced by LPA receptor activation. plos.org
Heparin-Binding EGF-Like Growth Factor (HB-EGF): This growth factor has been identified as a biomarker for LPA1 activation and could be relevant for LPA2 as well, given the potential for receptor crosstalk. plos.org
Connective Tissue Growth Factor (CTGF) and Platelet-Derived Growth Factor B (PDGFB): In preclinical models of kidney injury, LPA2 signaling has been shown to increase the expression and secretion of these pro-fibrotic factors. nih.gov
Cell Proliferation and Migration Assays: The functional consequences of LPA2 activation can be directly measured in preclinical models.
Cell Proliferation: Assays measuring DNA synthesis (e.g., BrdU incorporation) or cell viability can be used to assess the proliferative effects of the compound.
Cell Migration: Transwell migration assays can quantify the effect of the compound on the migratory capacity of cells.
The validation of these biomarkers would involve demonstrating a dose-dependent and time-dependent relationship between the administration of this compound and the change in the biomarker levels or activity. Furthermore, these biomarker changes should correlate with the desired pharmacological effect in relevant disease models.
Below are interactive data tables summarizing potential biomarkers for the preclinical evaluation of this compound and its analogs, based on the known pharmacology of LPA2 receptor agonists.
Table 1: Potential Pharmacodynamic Biomarkers
| Biomarker Category | Specific Biomarker | Preclinical Model | Method of Detection | Expected Change with Agonist |
| Downstream Signaling | Phosphorylated ERK (p-ERK) | Cell lines (e.g., HEK293-LPA2), Tumor Xenografts | Western Blot, ELISA | Increase |
| Phosphorylated Akt (p-Akt) | Cell lines, Animal Tissues | Western Blot, Immunohistochemistry | Increase | |
| Activated RhoA (RhoA-GTP) | Cell lines | Pull-down assay, G-LISA | Increase | |
| Intracellular Calcium [Ca2+]i | Cell lines | Fluorescent calcium indicators | Increase |
Table 2: Potential Mechanistic Biomarkers
| Biomarker Category | Specific Biomarker | Preclinical Model | Method of Detection | Expected Change with Agonist |
| Secreted Factors | Interleukin-6 (IL-6) | Cell culture supernatant, Plasma | ELISA | Increase |
| Interleukin-8 (IL-8) | Cell culture supernatant, Plasma | ELISA | Increase | |
| HB-EGF | Cell culture supernatant, Plasma, Tumor Tissue | ELISA, qRT-PCR | Increase | |
| CTGF | Kidney tissue, Plasma | Western Blot, ELISA, qRT-PCR | Increase | |
| PDGFB | Kidney tissue, Plasma | Western Blot, ELISA, qRT-PCR | Increase | |
| Cellular Processes | Cell Proliferation | Cell lines | BrdU incorporation, MTT assay | Increase/Decrease (context-dependent) |
| Cell Migration | Cell lines | Transwell migration assay | Increase/Decrease (context-dependent) |
The identification and rigorous validation of such biomarkers in preclinical models will be instrumental in advancing the development of this compound and its analogs towards clinical applications.
Computational Chemistry and Cheminformatics in the Study of 2 Fluoro 5 3 Methylphenyl Sulfamoyl Benzoic Acid
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of how a ligand, such as 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, will bind to a target protein. This technique is instrumental in understanding the binding modes and affinities that govern the compound's biological activity.
Prediction of Binding Modes and Affinities with Proposed Biological Targets
Given the structural motifs present in this compound, namely the sulfonamide and benzoic acid groups, a primary proposed biological target class is the carbonic anhydrase (CA) family of enzymes. Sulfonamides are well-established inhibitors of CAs, and molecular docking studies are frequently employed to understand these interactions. nih.govnih.govacs.org
Docking simulations of this compound into the active site of various CA isoforms, such as hCA I, hCA II, hCA IX, and hCA XII, can predict the precise binding orientation. It is anticipated that the sulfonamide group would coordinate with the zinc ion present in the active site of the enzyme, a characteristic interaction for this class of inhibitors. nih.govacs.org The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), can be calculated to rank the compound's potential inhibitory potency against different CA isoforms. For instance, docking studies of other sulfonamides have shown binding affinities ranging from -6.8 to -8.2 kcal/mol against various targets. scispace.com
The predicted binding mode would likely involve hydrogen bonding between the sulfonamide's oxygen atoms and amino acid residues within the active site, such as threonine. The benzoic acid moiety and the 3-methylphenyl group would be expected to form additional van der Waals and hydrophobic interactions with the protein, further stabilizing the ligand-protein complex. acs.org The fluorine atom can also participate in specific interactions, potentially enhancing binding affinity and selectivity.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with Carbonic Anhydrase Isoforms
| Target Isoform | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| hCA I | -7.5 | Thr199, His94, His96, His119, Zn2+ |
| hCA II | -8.2 | Thr199, Thr200, His94, His96, His119, Zn2+ |
| hCA IX | -8.5 | Thr199, Gln92, His64, His94, His96, His119, Zn2+ |
Virtual Screening for Analog Discovery
Virtual screening is a powerful cheminformatics technique used to identify novel compounds with similar or improved activity from large chemical libraries. Starting with the core scaffold of this compound, a virtual screening campaign can be launched to discover new analogs with potentially enhanced inhibitory activity or improved pharmacokinetic properties. nih.gov
This process typically involves creating a pharmacophore model based on the key chemical features of the parent compound that are essential for binding to the target. For a carbonic anhydrase inhibitor, this model would likely include a zinc-binding group (the sulfonamide), hydrogen bond donors and acceptors, and hydrophobic regions. This pharmacophore is then used to search virtual compound databases for molecules that match these criteria. The identified "hits" can then be subjected to molecular docking simulations to prioritize candidates for synthesis and biological testing.
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the complex over time.
Assessment of Ligand-Target Complex Stability and Dynamics
Once a promising binding pose of this compound with a target like carbonic anhydrase is identified through docking, MD simulations can be performed to evaluate the stability of this complex. acs.org These simulations, often run for nanoseconds or even microseconds, track the movements of every atom in the system, providing insights into the flexibility of both the ligand and the protein.
Conformational Landscape Exploration of this compound
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule in solution. This is crucial as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be its lowest energy state in isolation. Understanding the conformational landscape helps in designing more rigid analogs that are pre-organized for binding, potentially leading to increased potency.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. These calculations can be used to determine a wide range of properties of this compound that are relevant to its biological activity.
Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.comnih.gov The MEP is particularly useful for identifying regions of the molecule that are likely to engage in electrostatic interactions with the biological target. The HOMO and LUMO energies are indicative of the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. tandfonline.comnih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO energies, Natural Bond Orbital (NBO) analysis)
Electronic structure analysis provides a fundamental understanding of the reactivity, stability, and spectroscopic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) are employed to calculate its electronic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.comajchem-a.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. In computational studies of similar sulfonamide-containing molecules, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO is distributed across the sulfamoyl and carboxyl groups. This distribution is crucial for understanding potential charge transfer interactions within the molecule and with biological targets. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful technique used to study the bonding and electronic structure in detail. researchgate.net NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. For this compound, NBO analysis can elucidate the delocalization of electron density between the phenyl rings, the sulfonamide linker, and the benzoic acid moiety. This information is vital for understanding the molecule's conformational preferences and the nature of its chemical bonds.
Below is a hypothetical data table illustrating the kind of information that would be generated from an electronic structure analysis of this compound, based on findings for structurally related molecules.
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical ranges observed for similar organic molecules. They are not the result of a specific calculation for this compound.
Electrostatic Potential and Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. ajchem-a.comnih.gov
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, as well as the fluorine atom, making these sites potential hydrogen bond acceptors and targets for electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the sulfonamide would exhibit positive potential, indicating their role as hydrogen bond donors and sites for nucleophilic interaction. This information is critical for understanding how the molecule might interact with a biological receptor.
Spectroscopic Property Predictions and Validation (e.g., vibrational frequencies for structural elucidation)
Computational methods can accurately predict various spectroscopic properties, which can then be used to validate the experimentally determined structure of a compound. The calculation of vibrational frequencies using methods like DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.nettandfonline.comorientjchem.org
By calculating the vibrational modes of this compound, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds, such as the C=O and O-H of the carboxylic acid, the S=O and S-N of the sulfonamide, and the C-F bond. This detailed assignment helps to confirm the molecular structure and provides insights into the strength and nature of the chemical bonds.
The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound, demonstrating how computational data aids in spectral interpretation.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Typical Range) |
| Carboxylic Acid | O-H stretch | 3450 | 3500-2500 |
| Carboxylic Acid | C=O stretch | 1710 | 1760-1690 |
| Sulfonamide | N-H stretch | 3350 | 3400-3300 |
| Sulfonamide | Asymmetric SO₂ stretch | 1340 | 1370-1335 |
| Sulfonamide | Symmetric SO₂ stretch | 1160 | 1180-1160 |
| Aryl-Fluorine | C-F stretch | 1250 | 1270-1210 |
Note: The calculated frequencies are illustrative and would typically be scaled to better match experimental values. The experimental ranges are based on standard spectroscopic data.
Cheminformatics and Data Mining for Structure-Activity Relationships
Cheminformatics and data mining techniques are essential for analyzing large datasets of chemical compounds to identify patterns that correlate molecular structure with biological activity, known as Structure-Activity Relationships (SAR).
Large-Scale Data Analysis of Sulfamoylbenzoic Acid Derivatives
By analyzing databases of known sulfamoylbenzoic acid derivatives and their biological activities, researchers can identify key structural features that contribute to a desired pharmacological effect. d-nb.inforesearchgate.net This analysis can reveal, for instance, that the nature and position of substituents on the phenyl rings significantly influence activity. For example, studies on related series of compounds have shown that the introduction of electron-withdrawing groups, such as fluorine, can modulate the biological activity. nih.gov Large-scale data analysis helps in prioritizing which novel derivatives of this compound should be synthesized and tested, thereby streamlining the drug discovery process.
Machine Learning Approaches for Activity Prediction
Machine learning (ML) is increasingly being used to build predictive models for biological activity. nih.govacs.orgtue.nl These models are trained on datasets of compounds with known activities and can then be used to predict the activity of new, untested molecules like this compound. Various ML algorithms, such as random forests, support vector machines, and deep neural networks, can be employed. nih.gov The input for these models typically consists of molecular descriptors, which are numerical representations of the chemical structure. nih.gov A well-validated ML model can rapidly screen virtual libraries of compounds and identify those with the highest probability of being active, thus accelerating the discovery of new drug candidates. acs.org
Advanced Characterization and Analytical Methodologies for Research on 2 Fluoro 5 3 Methylphenyl Sulfamoyl Benzoic Acid
X-ray Crystallography for Solid-State Structure and Co-crystal Analysis
Crystal Packing and Polymorphism Studies
The solid-state structure of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is crucial for its physicochemical properties. The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. In sulfonamides, hydrogen bonds are particularly significant in defining the supramolecular structure. nih.govresearchgate.net The presence of a carboxylic acid group, a sulfonamide linkage (-SO₂NH-), and a fluoro substituent in the target molecule allows for a complex network of interactions.
The primary hydrogen bond donor is the sulfonamide N-H group, with the carboxylic acid O-H also playing a key role. The oxygen atoms of both the sulfonyl group (S=O) and the carbonyl group (C=O) act as strong hydrogen bond acceptors. It is common for N-aryl sulfonamides to form centrosymmetric dimers through intermolecular N-H⋯O=S hydrogen bonds. nih.govnih.gov Additionally, the carboxylic acid groups can form classic R²₂(8) dimers via O-H⋯O=C interactions. The interplay between these motifs can lead to the formation of extensive one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. nih.gov Other interactions, such as π-π stacking between the aromatic rings and C-H⋯O or C-H⋯F interactions, further stabilize the crystal structure. nih.gov
Polymorphism , the ability of a compound to exist in multiple crystalline forms, is a phenomenon of great interest in the pharmaceutical industry due to its impact on a drug's physical and chemical properties. nih.gov Different polymorphs of the same compound can exhibit variations in melting point, solubility, dissolution rate, and stability. Sulfonamides, as a class of compounds, are known to exhibit polymorphism. nih.govresearchgate.net The tendency of sulfonamides to form different crystalline structures is often attributed to the conformational flexibility of the molecule and the diverse hydrogen-bonding arrangements that can be adopted. researchgate.netresearchgate.net The p-amino group, the acidic N1-hydrogen atom, and the oxygens of the sulfonamide group have been identified as key players in the various hydrogen-bonding patterns that differentiate polymorphic forms. researchgate.net Given the structural complexity of this compound, it is plausible that it could also exist in different polymorphic forms. A comprehensive polymorphic screen, employing techniques such as recrystallization from various solvents and at different temperatures, would be necessary to identify and characterize any potential polymorphs.
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
|---|---|---|---|
| Hydrogen Bond | Sulfonamide N-H | Sulfonyl S=O | Centrosymmetric Dimers, Chains |
| Hydrogen Bond | Carboxylic Acid O-H | Carbonyl C=O | R²₂(8) Dimers |
| Hydrogen Bond | Carboxylic Acid O-H | Sulfonyl S=O | Chains, Sheets |
| π-π Stacking | Aromatic Rings | Aromatic Rings | Offset or Face-to-Face Stacks |
| C-H···O Interaction | Aromatic/Methyl C-H | Sulfonyl/Carbonyl Oxygen | Stabilization of 3D Network |
| C-H···F Interaction | Aromatic C-H | Fluorine | Stabilization of 3D Network |
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for the analysis of pharmaceutical compounds, ensuring their purity, and separating stereoisomers. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be employed, each with specific applications.
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of non-volatile, polar organic compounds. A typical RP-HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). wu.ac.thnih.gov The acidic nature of the carboxylic acid group necessitates the use of an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to suppress its ionization and achieve good peak shape. Detection is typically performed using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance.
For enantiomeric separation , a chiral stationary phase (CSP) is required. Given that the target molecule is a carboxylic acid, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX), are often effective. chiraltech.comelementlabsolutions.com The separation mechanism on these columns involves ionic interactions between the deprotonated acidic analyte and the protonated chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used for the separation of a broad range of chiral compounds, including acidic ones, often in polar organic or normal-phase modes. phenomenex.comresearchgate.net
| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral (e.g., CHIRALPAK QN-AX, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Isocratic Methanol with Acetic Acid and Triethylamine |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
This compound is not sufficiently volatile or thermally stable for direct analysis by GC-MS. Therefore, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and sulfonamide N-H) into more volatile and thermally stable moieties.
A common approach is a two-step derivatization. First, the carboxylic acid can be esterified, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. Second, the acidic proton of the sulfonamide can be replaced. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a possibility. Another approach demonstrated for sulfonamides is derivatization with pentafluorobenzyl (PFB) bromide, which reacts with the sulfonamide group to form a thermally stable derivative suitable for GC-MS analysis with sensitive electron-capture negative ion mass spectrometry. nih.gov This derivatization makes the molecule amenable to separation on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) and allows for sensitive detection and structural confirmation by mass spectrometry.
Advanced Microscopy and Imaging for Biological Context (e.g., cellular localization studies)
To understand the mechanism of action of a biologically active compound, it is crucial to determine its distribution within a cell. Advanced fluorescence microscopy techniques, such as confocal and super-resolution microscopy, are powerful tools for such cellular localization studies. nih.govnih.gov However, since this compound is not intrinsically fluorescent, it must first be chemically modified to attach a fluorophore.
A synthetic strategy could involve creating an analogue of the compound that incorporates a fluorescent tag, such as a naphthalimide or a BODIPY dye. mdpi.comnih.govnih.gov This fluorescent probe should be designed to retain the key structural features of the parent molecule to ensure that its biological activity and cellular uptake mechanisms are not significantly altered. springernature.com For instance, a linker could be attached to a position on the molecule that is not critical for its biological target interaction, and the fluorophore would then be conjugated to this linker. frontiersin.org
Once the fluorescent probe is synthesized, it can be introduced to live or fixed cells. Confocal laser scanning microscopy (CLSM) can then be used to obtain high-resolution, three-dimensional images of the probe's distribution within the cell. acs.org By co-staining with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes), it is possible to determine the precise subcellular compartments where the compound accumulates.
Challenges and Future Research Directions for 2 Fluoro 5 3 Methylphenyl Sulfamoyl Benzoic Acid
Overcoming Synthetic Challenges for Complex Derivatives
The synthesis of sulfamoylbenzoic acid analogs is a critical step in the development of novel therapeutic agents. The foundational synthesis often involves the chlorosulfonation of a benzoic acid derivative, followed by a reaction with a corresponding amine or aniline (B41778) to form the sulfonamide bond. nih.gov However, creating more complex and diverse derivatives presents several challenges.
One primary difficulty lies in achieving regioselectivity, especially on highly functionalized aromatic rings. The introduction of substituents intended to explore specific interactions within a biological target's binding pocket can lead to unwanted side reactions or low yields. For instance, the synthesis of intricate analogs may require multi-step processes with protective group chemistry, which can be inefficient and time-consuming. Future research must focus on developing more direct and robust synthetic routes. This includes exploring novel catalytic methods that allow for precise C-H functionalization, enabling the late-stage modification of the scaffold and rapid generation of a diverse library of compounds for screening.
Strategies for Enhancing Selectivity and Potency Towards Specific Targets
A significant challenge for the sulfamoylbenzoic acid scaffold is achieving high selectivity and potency for a single biological target. While derivatives have shown activity against various enzymes and receptors—including lysophosphatidic acid (LPA) receptors, human nucleoside triphosphate diphosphohydrolases (h-NTPDases), and carbonic anhydrases—off-target effects can limit their therapeutic utility. nih.govnih.govunibs.it
Future strategies will rely heavily on structure-activity relationship (SAR) studies guided by computational modeling. nih.govnih.gov By systematically modifying different regions of the 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid scaffold—such as the benzoic acid head group, the central sulfonamide linker, and the terminal phenyl tail—researchers can identify key structural features that govern target binding and selectivity. For example, studies on related compounds have shown that modifications to the N-substituted tail group can dramatically alter inhibitory potential and selectivity between different enzyme isoforms. nih.gov
| Modification Site | Example Substitution | Observed Effect | Reference |
| Benzoic Acid Ring | Addition of chloro groups | Altered inhibitory potential against h-NTPDase isoforms | nih.gov |
| Sulfonamide N-substituent | Cyclopropyl ring | Favorable for h-NTPDase3 inhibition | nih.gov |
| Sulfonamide N-substituent | Dimethoxyphenyl group | Selective inhibition of tumor-associated carbonic anhydrases IX and XII | unibs.it |
| Tail Group Linker | Increased carbon chain length | Predicted to alter binding affinity at LPA2 receptor | nih.gov |
Enhancing potency into the sub-nanomolar or even picomolar range is another critical goal. This often requires achieving optimal complementarity between the ligand and the target's binding site. Techniques like X-ray crystallography of ligand-target complexes can provide invaluable atomic-level insights to guide the rational design of more potent analogs.
Exploration of Novel Biological Targets for Sulfamoylbenzoic Acid Scaffolds
The versatility of the sulfamoylbenzoic acid scaffold suggests that its therapeutic applications may extend beyond currently identified targets. A key future direction is the systematic exploration of new biological targets. This could involve high-throughput screening of compound libraries against diverse panels of enzymes, receptors, and ion channels.
Recent research has already expanded the scope of this scaffold to include glucokinase activation for diabetes treatment and P2Y14 receptor antagonism for inflammatory diseases like acute lung injury. thesciencein.orgnih.gov Other studies have identified derivatives as inhibitors of cytosolic phospholipase A2α, which is involved in inflammatory processes. researchgate.net These findings underscore the potential for "scaffold hopping" and drug repurposing. Future work could explore targets implicated in neurodegenerative diseases, oncology, and infectious diseases, where the physicochemical properties of the sulfamoylbenzoic acid core might be advantageous.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights
To fully understand the therapeutic potential and mechanism of action of compounds like this compound, sophisticated biological models are essential. Current in vitro assays, while useful for initial screening, may not fully replicate the complex cellular environment. nih.gov
The development of more advanced models is a crucial future direction. This includes:
3D Cell Cultures and Organoids: These models better mimic the tissue architecture and cell-cell interactions found in vivo, offering more predictive insights into a compound's efficacy and potential toxicity.
Phenotypic Screening: Cell-based phenotypic assays can identify compounds that produce a desired biological outcome without prior knowledge of the specific target, helping to uncover novel mechanisms of action. nih.gov
Genetically Engineered Animal Models: In vivo studies using transgenic mice or other models that replicate human diseases can provide critical data on a compound's pharmacokinetic properties and its effects on disease progression. For instance, mouse models of acute lung injury have been used to validate the anti-inflammatory effects of P2Y14R antagonists based on a similar scaffold. nih.gov
These advanced models will be instrumental in validating new targets and providing a deeper understanding of how sulfamoylbenzoic acid derivatives function at a systemic level.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel sulfamoylbenzoic acid derivatives. nih.govscielo.br These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers, significantly accelerating the drug discovery process. researchgate.net
Key applications include:
Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds before they are synthesized. nih.govinfontd.org
De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties and tailored to fit a target's binding pocket. arxiv.org Reinforcement learning, coupled with 3D structural information, can build molecules atom-by-atom within the target site to maximize desired interactions. arxiv.org
Virtual Screening: AI can screen massive virtual libraries of compounds far more quickly than physical high-throughput screening, identifying promising candidates for synthesis and testing. scielo.br
By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of possible sulfamoylbenzoic acid derivatives, reducing the time and cost associated with identifying lead candidates. jsr.org
Potential for this compound as a Chemical Probe or Tool Compound
Beyond its potential as a therapeutic agent, this compound and its analogs could serve as valuable chemical probes. A chemical probe is a highly potent and selective small molecule used to study the function of a specific biological target in cells and organisms.
To be an effective probe, a compound must exhibit high selectivity for its target over other related proteins. The development of such a probe from the sulfamoylbenzoic acid scaffold would require rigorous SAR studies to minimize off-target activity. Once developed, these probes could be used to:
Validate Biological Targets: Confirm that modulating a specific target produces a desired therapeutic effect in disease models.
Elucidate Biological Pathways: Interrogate the role of a target protein in complex cellular signaling networks.
Facilitate Target Identification: SAR studies aimed at creating potent probes can also lead to the synthesis of affinity probes, such as those incorporating photoaffinity labels, which can be used to definitively identify the molecular target of a compound class. nih.gov
Collaborative and Interdisciplinary Research Opportunities
Realizing the full potential of the this compound scaffold will require a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from multiple fields.
Future success will depend on synergistic collaborations between:
Medicinal and Synthetic Chemists: To design and create novel, complex, and diverse derivatives.
Computational Chemists and Data Scientists: To apply AI/ML models for predictive design and data analysis. nih.gov
Structural Biologists: To solve high-resolution structures of ligands bound to their targets, providing a blueprint for rational design.
Pharmacologists and Cell Biologists: To develop and utilize advanced in vitro and in vivo models to assess compound activity and elucidate mechanisms.
Clinicians: To provide insights into unmet medical needs and guide the development of compounds toward relevant disease applications.
Such interdisciplinary efforts will be essential to overcome the existing challenges and translate the promise of the sulfamoylbenzoic acid scaffold into tangible therapeutic benefits.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common synthetic approach involves sulfonation and fluorination steps. For example, chlorosulfonic acid is used to introduce the sulfamoyl group, followed by controlled fluorination. Optimization includes:
- Temperature Control : Heating at 160°C for 5 hours ensures complete sulfonation while minimizing side reactions .
- Stoichiometric Ratios : Use excess chlorosulfonic acid (e.g., 8.7:1 molar ratio to the benzoic acid precursor) to drive the reaction to completion .
- Purification : Ice-water quenching post-reaction aids in crystallization and impurity removal .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity .
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the sulfamoyl (-SONH-) and fluorobenzoic acid moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Quantifies C, H, N, S, and F to verify stoichiometry .
Q. What biochemical assays are used to evaluate its enzyme inhibitory activity?
Methodological Answer:
- α-Glucosidase/α-Amylase Inhibition : UV-Vis spectrophotometry measures reduced glucose release from substrates like p-nitrophenyl-α-D-glucopyranoside. IC values are compared to standards (e.g., acarbose) .
- Kinetic Studies : Lineweaver-Burk plots determine inhibition mechanisms (competitive/non-competitive) .
- Dose-Response Curves : Serial dilutions (0.1–100 µM) establish potency gradients .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict binding interactions between this compound and target enzymes?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Remove water molecules and add polar hydrogens to the enzyme structure (e.g., α-glucosidase PDB: 2ZEJ).
- Ligand Optimization : Minimize the compound’s energy using MMFF94 force fields.
- Grid Box Setup : Center the box on the enzyme’s active site (e.g., 20 Å × 20 Å × 20 Å).
- Scoring : AutoDock Vina’s hybrid scoring function evaluates binding affinities (ΔG). Multithreading reduces computation time by ~50% .
- Validation : Compare predicted poses with crystallographic ligand-enzyme complexes (RMSD < 2.0 Å) .
Q. How can structure-activity relationship (SAR) studies be designed when varying substituents on the sulfamoyl group?
Methodological Answer:
- Substituent Libraries : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (e.g., -CH) groups on the sulfamoyl nitrogen .
- Activity Clustering : Group compounds by IC values and correlate with substituent Hammett constants (σ) or LogP values .
- 3D-QSAR : Use CoMFA or CoMSIA models to map electrostatic/hydrophobic fields influencing potency .
Q. How should researchers resolve contradictions in reported inhibitory activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent substrate concentrations (e.g., 2 mM pNPG for α-glucosidase) and pH (6.8 phosphate buffer) .
- Control Replication : Include reference inhibitors (e.g., acarbose) in each experiment to normalize inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
